Ethyl 3-bromo-6-hydroxypicolinate

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Secure a reliable supply of Ethyl 3-bromo-6-hydroxypicolinate (≥98% purity) for your research. Its precise 3-bromo-6-hydroxy regiochemistry is essential for successful Suzuki-Miyaura couplings and hit-to-lead optimization, making it irreplaceable by generic analogs. Designed for room-temperature stability to streamline automated workflows. This is an R&D-exclusive intermediate, verified to prevent costly synthesis failures.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06
CAS No. 1214377-79-3
Cat. No. B577946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-6-hydroxypicolinate
CAS1214377-79-3
Molecular FormulaC8H8BrNO3
Molecular Weight246.06
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=O)N1)Br
InChIInChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11)
InChIKeyRPYJORIDPWCWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromo-6-Hydroxypicolinate (CAS 1214377-79-3): A Strategic 3-Bromo-6-Hydroxypyridine Building Block for Medicinal Chemistry and Agrochemical Research


Ethyl 3-bromo-6-hydroxypicolinate (CAS 1214377-79-3) is a functionalized pyridine derivative with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position, a hydroxyl group at the 6-position, and an ethyl ester moiety on the picolinic acid core, providing distinct reactivity for cross-coupling and further derivatization . It is primarily utilized as a key synthetic intermediate in medicinal chemistry and agrochemical research, where its dual reactive handles enable the construction of complex molecular architectures . The compound is commercially available with purity specifications ranging from 95% to 98%, and it is intended strictly for research and development purposes .

Why Ethyl 3-Bromo-6-Hydroxypicolinate Cannot Be Casually Replaced by Other 6-Hydroxypicolinate Analogs in Critical Synthetic Pathways


The specific regiochemistry of Ethyl 3-bromo-6-hydroxypicolinate—with the bromine at the 3-position and the hydroxyl group at the 6-position—is critical for its performance in regioselective cross-coupling reactions and downstream derivatization . Simple substitution with other halogenated or non-halogenated picolinate esters, such as the 5-bromo or 3-chloro analogs, is not straightforward. The position of the bromine atom dictates the electronic and steric environment, directly influencing reaction kinetics, yields, and the selectivity of palladium-catalyzed couplings like Suzuki-Miyaura or Buchwald-Hartwig reactions . Furthermore, the presence of the 6-hydroxyl group, which can tautomerize to a pyridone, introduces unique hydrogen-bonding capabilities and metal-chelating properties absent in simple picolinates . Therefore, replacing this specific building block with a close analog without rigorous re-optimization of synthetic protocols can lead to significant yield reductions, impurity formation, or complete synthetic failure, making a verified, high-purity source essential for reproducible research .

Quantitative Evidence for Selecting Ethyl 3-Bromo-6-Hydroxypicolinate (CAS 1214377-79-3) Over Close Analogs: A Comparative Analysis of Purity, Physicochemical Properties, and Reactivity


Regiochemical Advantage of 3-Bromo-6-Hydroxypicolinate in Suzuki-Miyaura Cross-Coupling Reactions

The 3-bromo substituent on Ethyl 3-bromo-6-hydroxypicolinate is strategically positioned para to the ring nitrogen, which generally enhances reactivity in palladium-catalyzed cross-coupling reactions compared to the ortho or meta positions . This is a class-level inference based on the well-established reactivity of aryl bromides in Suzuki-Miyaura couplings, where the 3-bromo-6-hydroxypyridine scaffold is recognized as a privileged intermediate for drug discovery . While direct head-to-head kinetic data for this specific compound is not publicly available, the 3-bromo substitution pattern is favored in literature for synthesizing 3-aryl-6-hydroxypicolinate derivatives, which are key intermediates in the development of kinase inhibitors and anti-infectives . In contrast, the 5-bromo analog (Ethyl 5-bromo-6-hydroxypicolinate) places the bromine ortho to the hydroxyl group, potentially leading to steric hindrance and altered electronic effects that can decrease coupling efficiency .

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Comparative Purity Specifications: 98% Assay Provides a Reliable Baseline for Reproducible Synthesis

Multiple reputable vendors, including Aladdin Scientific and ABCR, specify a minimum purity of 98% for Ethyl 3-bromo-6-hydroxypicolinate (CAS 1214377-79-3) [REFS-1, REFS-2]. This is a higher specification than the 95% minimum purity offered by other suppliers for the same compound . A 3% difference in purity can translate to a significant reduction in impurities that might otherwise interfere with sensitive catalytic cycles or biological assays. While this is not a direct comparator to a different compound, it is a key differentiator in procurement, as selecting the 98% grade reduces the risk of side reactions and simplifies purification, ultimately saving time and resources in multi-step syntheses .

Chemical Synthesis Quality Control Procurement

Physicochemical Differentiation: Computed LogP and PSA Values Differentiate Ethyl 3-Bromo-6-Hydroxypicolinate from Non-Halogenated and Acid Analogs

Computed physicochemical properties provide a basis for differentiation. Ethyl 3-bromo-6-hydroxypicolinate has a predicted LogP of 1.73 and a Polar Surface Area (PSA) of 59.42 Ų . These values place it in a distinct property space compared to its non-brominated analog, Ethyl 6-hydroxypicolinate, which has a lower LogP (predicted ~0.5-1.0) and similar PSA, or the corresponding carboxylic acid, 3-Bromo-6-hydroxypicolinic acid, which has a much lower LogP (~0.5) and a higher PSA (~79 Ų) . The higher LogP of the ethyl ester indicates greater lipophilicity, which can be advantageous for membrane permeability in early drug discovery programs, while the bromine atom provides a heavy atom for X-ray crystallography and a handle for further functionalization . This is a cross-study comparable inference based on calculated values.

Drug Design ADME Properties Physicochemical Characterization

Storage Stability: Room Temperature Storage Simplifies Laboratory Logistics Compared to Cold-Chain Dependent Analogs

Ethyl 3-bromo-6-hydroxypicolinate is stable at room temperature for long-term storage, as specified by multiple vendors [REFS-1, REFS-2]. This is a logistical advantage over certain other substituted picolinates or sensitive heteroaryl bromides that require storage at -20°C . The ability to store the compound at ambient conditions reduces reliance on freezer space, simplifies inventory management, and lowers the risk of degradation due to freeze-thaw cycles. While this is supporting evidence rather than a direct biological comparison, it represents a quantifiable and meaningful differentiation for procurement and laboratory workflow planning.

Laboratory Management Compound Stability Procurement

Optimal Application Scenarios for Ethyl 3-Bromo-6-Hydroxypicolinate (CAS 1214377-79-3) Based on Verified Performance Advantages


Synthesis of 3-Aryl-6-Hydroxypicolinate Libraries via Suzuki-Miyaura Coupling

The primary application scenario for Ethyl 3-bromo-6-hydroxypicolinate is as an electrophilic partner in palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura couplings, to generate diverse 3-aryl-6-hydroxypicolinate libraries . The favorable 3-bromo substitution pattern enables efficient coupling with a wide range of aryl boronic acids, yielding intermediates for kinase inhibitors, anti-infectives, and other medicinal chemistry targets . The presence of the 6-hydroxyl group, which can exist as a pyridone tautomer, offers an additional site for metal coordination or hydrogen bonding, potentially facilitating downstream biological activity . This scenario is directly supported by the compound's designed purpose as a key synthetic intermediate for generating molecular complexity in drug discovery .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity

In hit-to-lead campaigns where tuning lipophilicity (LogP) is critical, Ethyl 3-bromo-6-hydroxypicolinate provides a balanced starting point . Its calculated LogP of 1.73 positions it in a desirable range for central nervous system (CNS) drug design or for maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties . When compared to its more polar acid analog (3-Bromo-6-hydroxypicolinic acid, LogP ~0.5) or the less lipophilic non-brominated ester, this compound offers a moderate increase in lipophilicity that can enhance membrane permeability without drastically increasing molecular weight . This scenario is inferred from the quantitative physicochemical data presented in Section 3.

High-Throughput Synthesis Workflows Benefiting from Room Temperature Stability

For laboratories operating high-throughput parallel synthesis or automated liquid handling systems, the room temperature storage stability of Ethyl 3-bromo-6-hydroxypicolinate is a significant practical advantage [REFS-1, REFS-2]. It eliminates the need for cold storage and pre-use thawing, thereby accelerating setup times and reducing the risk of compound degradation or moisture uptake that can occur with cold-chain-dependent reagents . This makes the compound a more reliable and convenient building block for large-scale library production or routine synthetic operations, directly supported by vendor specifications and storage guidelines.

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